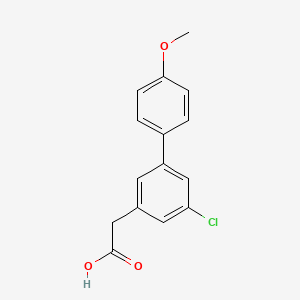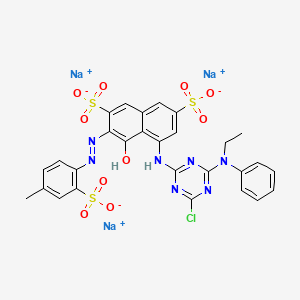
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines These compounds are characterized by a five-membered ring containing two nitrogen atoms and one phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with benzylamine and a chlorinating agent. One common method is the reaction of phosphorus trichloride with benzylamine in the presence of a base, followed by the addition of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, and thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphates.
Reduction Reactions: The compound can be reduced to form phosphines or phosphides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and ozone are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include substituted diazaphospholidines with various functional groups.
Oxidation Reactions: Products include phosphine oxides and phosphates.
Reduction Reactions: Products include phosphines and phosphides.
Aplicaciones Científicas De Investigación
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The presence of the benzyl groups and the chlorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dimethyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Diphenyl-2-chloro-1,3,2-diazaphospholidine
- 1,3-Dibenzyl-2-bromo-1,3,2-diazaphospholidine
Uniqueness
1,3-Dibenzyl-2-chloro-1,3,2-diazaphospholidine is unique due to the presence of the benzyl groups and the chlorine atom, which confer specific chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
74731-09-2 |
|---|---|
Fórmula molecular |
C16H18ClN2P |
Peso molecular |
304.75 g/mol |
Nombre IUPAC |
1,3-dibenzyl-2-chloro-1,3,2-diazaphospholidine |
InChI |
InChI=1S/C16H18ClN2P/c17-20-18(13-15-7-3-1-4-8-15)11-12-19(20)14-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clave InChI |
RSOSFJXNJHSWTI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(P(N1CC2=CC=CC=C2)Cl)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


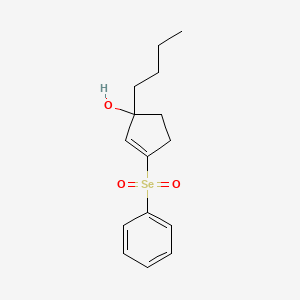


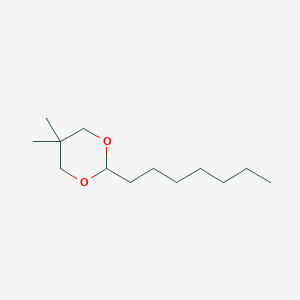
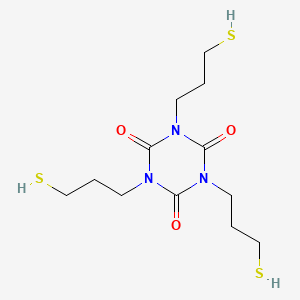


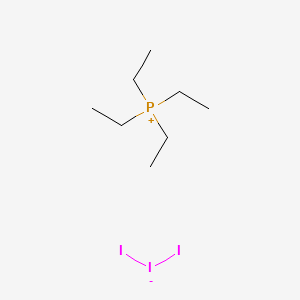
![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

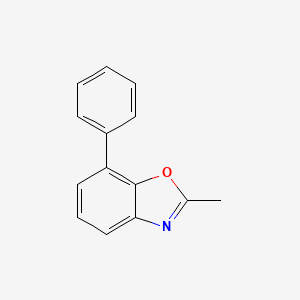
![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)
